molecular formula C11H7NO3S B3328045 1-Cyanonaphthalene-2-sulfonic acid CAS No. 411237-01-9

1-Cyanonaphthalene-2-sulfonic acid

Cat. No.: B3328045
CAS No.: 411237-01-9
M. Wt: 233.24 g/mol
InChI Key: ONUTVURHFSOAFS-UHFFFAOYSA-N
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Description

1-Cyanonaphthalene-2-sulfonic acid is an organic compound with the molecular formula C11H7NO3S It is a derivative of naphthalene, featuring both a cyano group (-CN) and a sulfonic acid group (-SO3H) attached to the naphthalene ring

Preparation Methods

The synthesis of 1-cyanonaphthalene-2-sulfonic acid typically involves the sulfonation of 1-cyanonaphthalene. This process can be carried out using fuming sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the desired position on the naphthalene ring. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Cyanonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyanonaphthalene-2-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyanonaphthalene-2-sulfonic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the sulfonic acid group can engage in hydrogen bonding and ionic interactions. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

1-Cyanonaphthalene-2-sulfonic acid can be compared with other naphthalene derivatives such as:

    1-Naphthalenesulfonic acid: Lacks the cyano group, making it less versatile in certain reactions.

    2-Cyanonaphthalene: Lacks the sulfonic acid group, limiting its solubility and reactivity in aqueous environments.

    Naphthalene-2-sulfonic acid: Similar to this compound but with different positional isomerism, affecting its chemical behavior.

The presence of both the cyano and sulfonic acid groups in this compound makes it unique and valuable for specific applications .

Properties

IUPAC Name

1-cyanonaphthalene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)16(13,14)15/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUTVURHFSOAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704782
Record name 1-Cyanonaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411237-01-9
Record name 1-Cyanonaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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